molecular formula C17H16N2O2S2 B12114830 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 380437-04-7

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B12114830
CAS No.: 380437-04-7
M. Wt: 344.5 g/mol
InChI Key: LUPIJZKBJOBFJR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide and a suitable base.

    Addition of the sulfanyl group: This is typically done using a thiol reagent under mild conditions.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tricyclic core or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
  • 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0]trideca-1(9),2(7),5-trien-3-one

Uniqueness

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific combination of functional groups and tricyclic structure

Properties

CAS No.

380437-04-7

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22)

InChI Key

LUPIJZKBJOBFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4

Origin of Product

United States

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